molecular formula C21H35NO5 B1243042 PGE2 Methyl oxime CAS No. 86659-90-7

PGE2 Methyl oxime

货号: B1243042
CAS 编号: 86659-90-7
分子量: 381.5 g/mol
InChI 键: JEAYVFUSHHYSBC-OBMIRUGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PGE2 Methyl oxime, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO5 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biomarker for Cancer Risk Assessment

PGE2 methyl oxime has been investigated as a biomarker for various cancers, particularly due to its association with the cyclooxygenase-2 (COX-2) pathway. Elevated levels of urinary PGE2 metabolites, such as PGE-M, have been linked to increased cancer risk.

  • Pancreatic Cancer : A study involving 722 subjects demonstrated that higher urinary levels of PGE-M were associated with an increased risk of pancreatic cancer. The odds ratios for developing pancreatic cancer were significantly elevated in individuals with higher PGE-M levels compared to those with the lowest levels, suggesting its potential as a predictive biomarker for this malignancy .
  • Head and Neck Squamous Cell Carcinoma : Research indicated that smokers and patients with head and neck squamous cell carcinoma exhibited increased levels of urinary PGE-M. The study aimed to establish PGE-M as a non-invasive biomarker reflecting systemic PGE2 production, which is crucial for understanding tobacco-related malignancies .

Role in Tumorigenesis and Metastasis

PGE2 is known to promote tumorigenesis through various mechanisms, including modulation of inflammation, cell proliferation, and angiogenesis. The methyl oxime derivative plays a role in studying these processes:

  • Epithelial-to-Mesenchymal Transition : Research has shown that PGE2 facilitates the transition from epithelial to mesenchymal phenotypes in tumor cells, which is critical for metastasis. The inhibition of PGE2 synthesis has been linked to reduced tumor growth and metastasis in experimental models .
  • Tumor Microenvironment Modulation : Studies have highlighted how PGE2 influences the tumor microenvironment by promoting angiogenesis and suppressing immune responses, thus aiding in cancer progression .

Analytical Techniques for Measurement

The measurement of this compound is essential for understanding its biological roles and implications in health and disease. Advanced analytical techniques have been developed:

  • Radioimmunoassay : A sensitive radioimmunoassay utilizing methyl oxime derivatization has been established for measuring PGE2 levels. This method enhances assay reliability by preventing degradation of PGE2 prior to measurement .
  • Liquid Chromatography-Tandem Mass Spectrometry : This technique has been employed to quantify urinary PGE-M levels accurately. The conversion of endogenous PGE-M to its methyl oxime derivative allows for precise measurement using mass spectrometry .

Pharmacological Implications

This compound also has pharmacological relevance, particularly concerning anti-inflammatory therapies:

  • Aspirin and Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Research indicates that low-dose aspirin can inhibit the biosynthesis of PGE2, which may reduce tumor cell proliferation and improve outcomes in cancer patients . Understanding the role of this compound in these contexts can inform therapeutic strategies.

Case Studies Overview

Study FocusPopulationKey FindingsImplications
Pancreatic Cancer Risk722 subjectsHigher urinary PGE-M linked to increased cancer risk (ORs up to 1.94)Potential biomarker for early detection
Head and Neck Cancer58 cases vs 29 controlsIncreased urinary PGE-M in smokers and cancer patientsNon-invasive biomarker development
Tumor MetastasisVarious cancer modelsPGE2 promotes epithelial-to-mesenchymal transitionInsights into metastasis mechanisms

属性

CAS 编号

86659-90-7

分子式

C21H35NO5

分子量

381.5 g/mol

IUPAC 名称

(Z)-7-[(1R,2R,3R,5E)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-18-17(19(22-27-2)15-20(18)24)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17+,18+,20+/m0/s1

InChI 键

JEAYVFUSHHYSBC-OBMIRUGBSA-N

SMILES

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O

手性 SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C/C(=N\OC)/[C@@H]1C/C=C\CCCC(=O)O)O)O

规范 SMILES

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O

同义词

PGE2 methyl oxime
prostaglandin E2 methyl oxime

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。